molecular formula C15H19N5O3 B2489336 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide CAS No. 2034575-50-1

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

Cat. No. B2489336
CAS RN: 2034575-50-1
M. Wt: 317.349
InChI Key: NFNAHNCYMFOAFP-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide , also known as DMAP , is a white solid compound. Its chemical formula is C₁₄H₁₈N₄O₃ . The compound is of interest due to its basicity, which arises from the resonance stabilization provided by the NMe₂ substituent. DMAP serves as a useful nucleophilic catalyst in various reactions, including esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, and Staudinger synthesis of β-lactams .


Synthesis Analysis

DMAP can be synthesized in a two-step procedure from pyridine. First, pyridine is oxidized to form the 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to yield DMAP .


Molecular Structure Analysis

The molecular structure of DMAP consists of a pyridine ring with a dimethylamino group (NMe₂) attached at the 4-position. The resonance effect from the NMe₂ group enhances its basicity compared to pyridine .


Chemical Reactions Analysis

  • Staudinger Synthesis of β-lactams : It aids in the formation of β-lactam rings .

Physical And Chemical Properties Analysis

  • Safety Hazards : DMAP is classified as hazardous (H301, H310, H315, H319, H335) .

Mechanism of Action

In esterification with acetic anhydrides, DMAP forms an ion pair with acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, leading to ester formation. The acetate acts as a base to remove the alcohol’s proton during nucleophilic addition .

Safety and Hazards

DMAP poses risks associated with ingestion, skin contact, and inhalation. The LD50 (median lethal dose) varies across species .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-20(2)14-17-12(18-15(19-14)23-4)9-16-13(21)10-7-5-6-8-11(10)22-3/h5-8H,9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNAHNCYMFOAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

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